

# AZD6918 in Combination with Etoposide for Neuroblastoma: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical efficacy of **AZD6918**, a selective Trk tyrosine kinase inhibitor, when used in combination with the chemotherapeutic agent etoposide for the treatment of neuroblastoma. The data presented is primarily based on a key study by Li et al. (2015) published in Cancer Biology & Therapy, which remains the most detailed public evidence of this combination's synergistic anti-tumor activity.

### **Executive Summary**

**AZD6918** demonstrates a significant enhancement of the cytotoxic effects of etoposide in TrkB-expressing neuroblastoma cells.[1][2][3] In vitro, **AZD6918** not only induces apoptosis as a monotherapy but also abrogates the protective effects of Brain-Derived Neurotrophic Factor (BDNF), thereby sensitizing cancer cells to etoposide.[1][2][3] In vivo studies using neuroblastoma xenograft models confirm that the combination of **AZD6918** and etoposide leads to a statistically significant reduction in tumor growth and a notable survival advantage compared to either agent administered alone.[1][2][3] These findings suggest that targeting the Trk pathway with **AZD6918** is a promising strategy to overcome chemoresistance in neuroblastoma.

### **Data Presentation**



## In Vitro Efficacy: AZD6918 and Etoposide in Neuroblastoma Cell Lines

The following table summarizes the in vitro effects of **AZD6918** and its combination with etoposide on the viability of TrkB-expressing neuroblastoma cell lines.

| Cell Line      | Treatment                        | Concentration                                                       | Outcome                                                                         | Reference |
|----------------|----------------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------------------|-----------|
| TB3, BE2, KCNR | AZD6918                          | 1.25–60 μΜ                                                          | Dose-dependent increase in cell death and caspase-3/7 activity.                 | [3]       |
| ТВЗ            | Etoposide +<br>BDNF              | 1 μg/ml<br>(Etoposide), 100<br>ng/ml (BDNF)                         | BDNF protected cells from etoposide-induced cell death.                         | [3]       |
| TB3            | AZD6918 +<br>Etoposide +<br>BDNF | 2.5 μM<br>(AZD6918), 1<br>μg/ml<br>(Etoposide), 100<br>ng/ml (BDNF) | AZD6918 reversed the protective effect of BDNF, sensitizing cells to etoposide. | [3]       |

# In Vivo Efficacy: AZD6918 and Etoposide in a Neuroblastoma Xenograft Model

The table below presents the in vivo anti-tumor efficacy of **AZD6918** in combination with etoposide in a TB3 neuroblastoma xenograft mouse model.



| Treatment<br>Group     | Dosing<br>Regimen      | Tumor Growth<br>Inhibition (Day<br>29)    | Survival<br>Advantage                                     | Reference |
|------------------------|------------------------|-------------------------------------------|-----------------------------------------------------------|-----------|
| Vehicle (Control)      | -                      | -                                         | -                                                         | [2]       |
| AZD6918 alone          | 70 mg/kg               | Not statistically significant             | No significant<br>survival<br>advantage                   | [2]       |
| Etoposide alone        | 10 mg/kg               | Not statistically significant             | -                                                         | [2]       |
| AZD6918 +<br>Etoposide | 70 mg/kg + 10<br>mg/kg | ~40% (P = 0.023<br>vs. control)           | -                                                         | [2]       |
| Etoposide alone        | 20 mg/kg               | -                                         | -                                                         | [2]       |
| AZD6918 +<br>Etoposide | 70 mg/kg + 20<br>mg/kg | ~88% (P < 0.01<br>vs. etoposide<br>alone) | Statistically significant (P = 0.046 vs. etoposide alone) | [2][3]    |

## **Signaling Pathway and Mechanism of Action**

**AZD6918** functions by inhibiting the Trk family of receptor tyrosine kinases. In many neuroblastomas, the TrkB receptor is activated by its ligand, BDNF. This activation triggers downstream signaling pathways, including the PI3K/Akt and mTOR pathways, which promote cell survival and confer resistance to chemotherapy. **AZD6918** blocks this protective signaling, thereby re-sensitizing the tumor cells to the apoptotic effects of etoposide.





Click to download full resolution via product page

Caption: AZD6918 inhibits the BDNF/TrkB signaling pathway.

# **Experimental Protocols**In Vitro Cell Viability and Apoptosis Assays

- Cell Lines: Human neuroblastoma cell lines expressing TrkB: TB3, BE2, and KCNR.[3]
- Treatments:
  - $\circ$  AZD6918 was administered at concentrations ranging from 1.25  $\mu$ M to 60  $\mu$ M for 24 hours to assess its single-agent effect.[3]
  - For combination studies, TB3 cells were pre-treated with 2.5 μM AZD6918 for 2 hours, followed by treatment with 100 ng/ml BDNF and varying concentrations of etoposide for 24 hours.[3]
- Assays:
  - Cell Viability: Measured using the MTS assay.[3]
  - Apoptosis: Quantified by measuring caspase-3/7 activity.[3]



 Western Blot: Used to evaluate the phosphorylation status of TrkB, Akt, mTOR, and GSK-3β.[3]



Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of AZD6918 and etoposide.

### In Vivo Xenograft Study

- Animal Model: Athymic nude mice bearing TB3 neuroblastoma xenograft tumors.
- Treatment Groups:
  - Vehicle (Control)
  - AZD6918 (70 mg/kg, oral gavage, daily)



- Etoposide (10 mg/kg or 20 mg/kg, intraperitoneal injection, daily for 5 days a week for 4 weeks)
- AZD6918 + Etoposide (combination of the above regimens)[2][3]
- Endpoints:
  - Tumor volume was measured twice a week.
  - Overall survival of the mice was monitored.[2]



Click to download full resolution via product page

Caption: Experimental workflow for the in vivo xenograft study.

### Conclusion



The available preclinical data strongly support the synergistic efficacy of combining **AZD6918** with etoposide in TrkB-expressing neuroblastoma. By inhibiting the TrkB survival pathway, **AZD6918** effectively overcomes a key mechanism of chemoresistance. While these findings are promising, further investigation into the efficacy of **AZD6918** with other chemotherapeutic agents and in other Trk-dependent malignancies is warranted. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to build upon in the design of future preclinical and clinical studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD6918 in Combination with Etoposide for Neuroblastoma: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666230#efficacy-of-azd6918-in-combination-with-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com